![molecular formula C12H25N3O3S2 B15293163 N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is often used as a biomarker for monitoring the levels of isothiocyanates in humans . It is a stable isotope-labeled compound, which makes it particularly useful in research involving mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 typically involves multiple steps, starting with the preparation of the lysine backbone, followed by the introduction of the methylsulfinylpropyl group and the carbonothioyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonothioyl group can be reduced to form corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group typically yields sulfone derivatives, while reduction of the carbonothioyl group yields thiol derivatives.
Applications De Recherche Scientifique
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates and their role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of isothiocyanates in the body.
Industry: Applied in the development of analytical methods for the detection of isothiocyanates in food and environmental samples.
Mécanisme D'action
The mechanism by which N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of isothiocyanates, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing processes such as gene expression, protein function, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine: The non-labeled version of the compound.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6: A compound labeled with carbon-13 isotopes.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-15N2: A compound labeled with nitrogen-15 isotopes.
Uniqueness
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in mass spectrometry, allowing for more precise quantification and tracking of isothiocyanates in various biological and environmental samples.
Propriétés
Formule moléculaire |
C12H25N3O3S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2R)-2-(15N)azanyl-6-(4-methylsulfinylbutylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C12H25N3O3S2/c1-20(18)9-5-4-8-15-12(19)14-7-3-2-6-10(13)11(16)17/h10H,2-9,13H2,1H3,(H,16,17)(H2,14,15,19)/t10-,20?/m1/s1/i2+1,3+1,6+1,7+1,10+1,11+1,13+1,14+1 |
Clé InChI |
ADOJMTIUPRUBCJ-PKPIPKOISA-N |
SMILES isomérique |
CS(=O)CCCCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@H]([13C](=O)O)[15NH2] |
SMILES canonique |
CS(=O)CCCCNC(=S)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




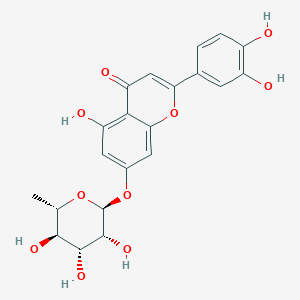
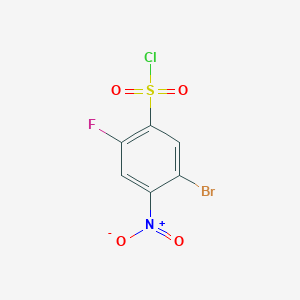
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
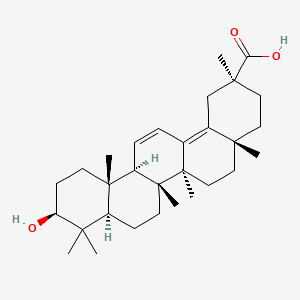

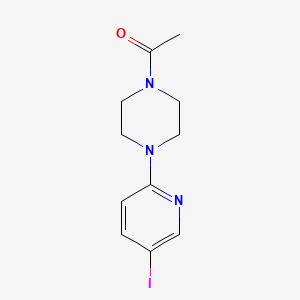
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
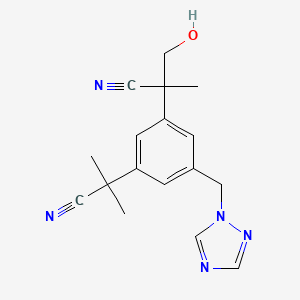
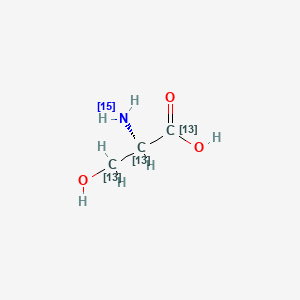
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
